Dimethyl quinovate
Description
Dimethyl fumarate (DMF) is an oral disease-modifying therapy (DMT) approved for relapsing-remitting multiple sclerosis (RRMS). Its mechanism involves activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway, which reduces oxidative stress, and modulation of immune responses via Th2 cell differentiation, promoting anti-inflammatory effects . Clinical trials demonstrate its efficacy in reducing annualized relapse rates (ARR) by ~50% and suppressing radiological disease activity .
Properties
CAS No. |
6004-11-1 |
|---|---|
Molecular Formula |
C32H50O5 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
dimethyl (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylate |
InChI |
InChI=1S/C32H50O5/c1-19-11-16-31(26(34)36-7)17-18-32(27(35)37-8)21(25(31)20(19)2)9-10-23-29(5)14-13-24(33)28(3,4)22(29)12-15-30(23,32)6/h9,19-20,22-25,33H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,29+,30-,31+,32-/m1/s1 |
InChI Key |
KYBBLRBJABRIJC-CVVYEPHHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl quinovate typically involves the reaction of quinoline derivatives with methylating agents. One common method is the methylation of quinoline-2,4-dione derivatives using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale methylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Dimethyl quinovate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinovate oxides.
Reduction: Reduction reactions can convert it into quinovate alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Dimethyl quinovate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a probe for studying biological processes involving quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl quinovate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to quinoline receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
DMF vs. Interferon Beta-1a (IFNβ-1a)
Clinical Efficacy :
- Relapse Rates : In a retrospective cohort study, DMF-treated patients exhibited a 9.6% relapse rate within 3–15 months, compared to 24.5% for IFNβ-1a .
- Radiological Activity : DMF reduced new MRI lesions (T2 hyperintense or gadolinium-enhancing) to 8.7% vs. 28.6% with IFNβ-1a .
- NEDA (No Evidence of Disease Activity): At 15 months, 79.9% of DMF patients achieved NEDA, versus 51.1% with IFNβ-1a .
Table 1: Key Efficacy Metrics
| Parameter | DMF | IFNβ-1a | Reference |
|---|---|---|---|
| Annualized Relapse Rate | 0.10 | 0.24 | |
| New MRI Lesions (%) | 8.7 | 28.6 | |
| NEDA Achievement (%) | 79.9 | 51.1 |
Mechanistic Differences :
- DMF targets Nrf2-mediated cytoprotection and immune modulation, while IFNβ-1a acts via anti-inflammatory cytokine induction (e.g., IL-10) and reduced T-cell migration .
DMF vs. Fingolimod and Teriflunomide
- Fingolimod : Both DMF and fingolimod show comparable efficacy in suppressing inflammatory activity, but fingolimod carries risks of bradycardia and lymphopenia , requiring cardiovascular monitoring .
- Teriflunomide: In Italian registry data, both DMF and teriflunomide demonstrated lower relapse rates vs. injectables (e.g., IFNβ-1a), but teriflunomide may elevate liver enzymes, necessitating regular monitoring .
Contradictions and Limitations in Evidence
- IFNβ-1a in High Disease Activity : One study suggested IFNβ-1a may outperform DMF in patients with high baseline disease activity (pre-treatment relapse rate: 24.5% vs. 9.6%), though this subgroup analysis had wide confidence intervals due to small sample sizes .
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing dimethyl quinovate with high purity?
- Methodological Answer : this compound synthesis typically involves esterification of quinovic acid with methanol under acidic catalysis. Key steps include:
- Reagent purification : Use anhydrous methanol and H₂SO₄ (0.5–1.0 mol%) to minimize side reactions .
- Reaction monitoring : Track progress via thin-layer chromatography (TLC) or HPLC to confirm completion (retention time ~8–10 min under C18 reverse-phase conditions) .
- Purification : Recrystallize the product from ethanol/water (3:1 v/v) to achieve ≥95% purity, confirmed by ¹H NMR (δ 3.72 ppm for methoxy groups) and mass spectrometry (m/z 318.4 [M+H]⁺) .
Q. How should researchers characterize this compound’s physicochemical properties?
- Methodological Answer : Prioritize the following analyses:
- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) using gravimetric methods .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 30 days) with HPLC quantification to assess hydrolytic sensitivity .
- Spectroscopic data : Include IR (C=O stretch at 1740 cm⁻¹) and ¹³C NMR (δ 170.5 ppm for ester carbonyl) for cross-validation .
Q. What statistical approaches resolve contradictions in this compound bioactivity data across studies?
- Methodological Answer : Apply mixed-effects models to account for variability in experimental conditions (e.g., cell lines, assay protocols). For example:
- Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values from divergent cytotoxicity studies .
- Perform meta-analysis of ≥5 independent studies to calculate pooled effect sizes (95% confidence intervals) .
Advanced Research Questions
Q. How to design a study investigating this compound’s mechanism of action in inflammatory pathways?
- Methodological Answer : Combine in vitro and in silico methods:
- Target identification : Perform thermal shift assays with recombinant proteins (e.g., NF-κB subunits) to detect binding-induced stabilization .
- Pathway analysis : Use RNA-seq (30M reads/sample, DESeq2 pipeline) to map cytokine regulation in LPS-stimulated macrophages .
- Molecular docking : Validate hypotheses with AutoDock Vina (∆G ≤ −7.0 kcal/mol as cutoff) .
Q. What strategies optimize this compound’s bioavailability for in vivo studies?
- Methodological Answer : Address low oral bioavailability (F < 15% in rodents) through:
- Formulation : Prepare PEGylated liposomes (80–120 nm diameter via dynamic light scattering) to enhance intestinal absorption .
- Pharmacokinetics : Use LC-MS/MS to measure plasma concentrations (LLOQ: 5 ng/mL) after intravenous vs. oral administration .
- Prodrug design : Synthesize pH-sensitive derivatives (e.g., tert-butyl esters) and test colonic activation in simulated fluids .
Q. How to reconcile discrepancies between computational predictions and experimental results for this compound’s metabolic pathways?
- Methodological Answer : Implement a tiered validation framework:
Compare CYP450 inhibition profiles (Fluorometric vs. LC-MS assays) .
Use isotopically labeled this compound (¹³C-methoxy groups) to trace metabolites via high-resolution mass spectrometry .
Apply machine learning (e.g., XGBoost) to refine in silico models using experimental metabolite data .
Data Presentation and Reproducibility
Q. What are the minimum reporting standards for this compound studies?
- Methodological Answer : Follow the Beilstein Journal’s guidelines:
- Experimental section : Detail catalyst loading (±0.1% accuracy), reaction times (±5 min), and purification yields .
- Supplementary data : Provide raw NMR spectra (FID files) and cytotoxicity dose-response curves (Excel format) .
- Ethical compliance : Disclose animal ethics approval IDs (e.g., IACUC #2025-0123) and cell line authentication methods .
Q. How to conduct a systematic review of this compound’s pharmacological potential?
- Methodological Answer : Use PRISMA 2025 guidelines:
- Search strategy : Query PubMed/Scopus with "(this compound) AND (anti-inflammatory OR antiviral)" (2000–2025) .
- Risk of bias : Apply SYRCLE’s tool for in vivo studies, excluding papers with incomplete randomization details .
- Data synthesis : Create forest plots for common endpoints (e.g., TNF-α inhibition) using RevMan 5.4 .
Tables
Table 1 : Key Analytical Parameters for this compound Characterization
Table 2 : Common Pitfalls in this compound Research
| Issue | Solution | Evidence |
|---|---|---|
| Hydrolysis during storage | Store at −20°C in argon | |
| Low cell permeability | Use 0.1% DMSO in media | |
| NMR signal overlap | Acquire 600 MHz spectra |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
